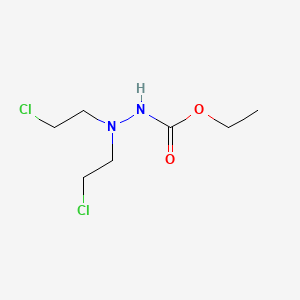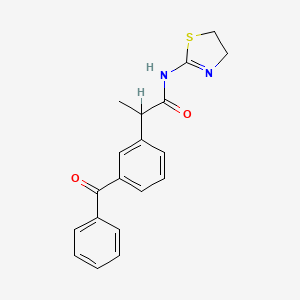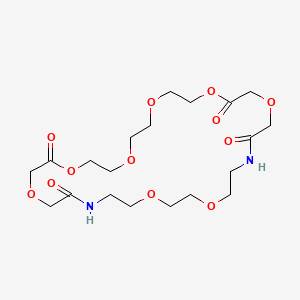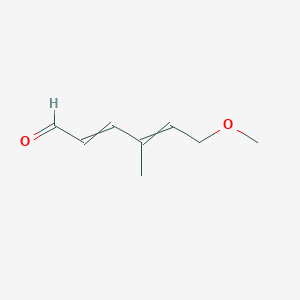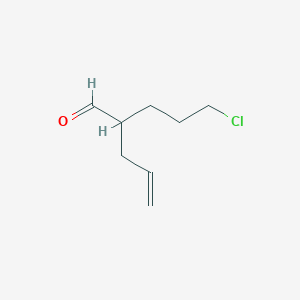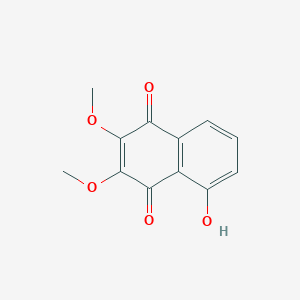
N-(3'-Morpholinopropyl)-2-norbornene-5,6-dicarboximide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3’-Morpholinopropyl)-2-norbornene-5,6-dicarboximide: is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring attached to a norbornene dicarboximide structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3’-Morpholinopropyl)-2-norbornene-5,6-dicarboximide typically involves the reaction of 2-norbornene-5,6-dicarboxylic anhydride with 3-morpholinopropylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: N-(3’-Morpholinopropyl)-2-norbornene-5,6-dicarboximide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific solvents.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with different functional groups replacing the morpholine ring.
科学的研究の応用
Chemistry: N-(3’-Morpholinopropyl)-2-norbornene-5,6-dicarboximide is used as a building block in organic synthesis. It can be utilized to create complex molecules and polymers with specific properties.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its unique structure allows it to interact with various biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its ability to undergo various chemical modifications makes it a versatile candidate for drug design.
Industry: In the industrial sector, N-(3’-Morpholinopropyl)-2-norbornene-5,6-dicarboximide can be used as an intermediate in the production of specialty chemicals, coatings, and adhesives. Its stability and reactivity make it suitable for various industrial processes.
作用機序
The mechanism of action of N-(3’-Morpholinopropyl)-2-norbornene-5,6-dicarboximide involves its interaction with specific molecular targets. The morpholine ring can form hydrogen bonds and electrostatic interactions with enzymes or receptors, leading to inhibition or activation of their functions. The norbornene dicarboximide structure provides rigidity and stability, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
- N-(3-Morpholinopropyl)-2,4-dinitroaniline
- N-(3-Morpholinopropyl)-2,4,6-trinitroaniline
- N-(3-Morpholinopropyl) Gefitinib
Comparison: Compared to similar compounds, N-(3’-Morpholinopropyl)-2-norbornene-5,6-dicarboximide is unique due to its norbornene dicarboximide structure. This structure imparts additional stability and rigidity, making it suitable for applications requiring high specificity and stability. Additionally, the presence of the morpholine ring allows for versatile chemical modifications, enhancing its potential in various research and industrial applications.
特性
CAS番号 |
74039-16-0 |
|---|---|
分子式 |
C16H22N2O3 |
分子量 |
290.36 g/mol |
IUPAC名 |
4-(3-morpholin-4-ylpropyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C16H22N2O3/c19-15-13-11-2-3-12(10-11)14(13)16(20)18(15)5-1-4-17-6-8-21-9-7-17/h2-3,11-14H,1,4-10H2 |
InChIキー |
OHMSTDNNJPGJAL-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCCN2C(=O)C3C4CC(C3C2=O)C=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




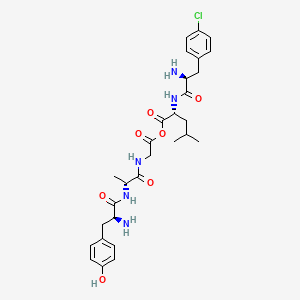
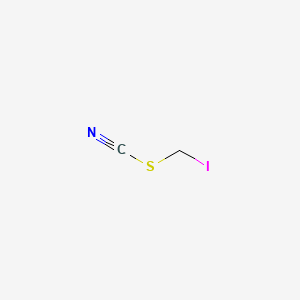
![(E)-N-[4-(Heptyloxy)phenyl]-1-(4-nitrophenyl)methanimine](/img/structure/B14442546.png)

